molecular formula C21H15Cl2N3O2S B5104305 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Cat. No. B5104305
M. Wt: 444.3 g/mol
InChI Key: IEFSSMVTNQEVCY-UHFFFAOYSA-N
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Description

2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells and plays a critical role in their survival and proliferation. Therefore, CB-839 has emerged as a promising anticancer agent that targets the metabolic vulnerabilities of cancer cells.

Mechanism of Action

2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide exerts its anticancer activity by inhibiting glutaminase, which leads to a decrease in glutamate production and an increase in intracellular glutamine levels. This results in the inhibition of cancer cell proliferation and induction of apoptosis. Furthermore, 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to modulate the tumor microenvironment by reducing the levels of immunosuppressive metabolites and promoting antitumor immunity.
Biochemical and Physiological Effects:
2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in the levels of ATP, NADPH, and GSH, which are essential for cancer cell survival. Moreover, 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to induce metabolic stress and activate the unfolded protein response, leading to the inhibition of protein synthesis and cell cycle arrest. Additionally, 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to reduce the levels of lactate and acidify the tumor microenvironment, leading to a decrease in cancer cell migration and invasion.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is its selectivity for glutaminase, which minimizes off-target effects and toxicity. Moreover, 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has shown significant antitumor activity in preclinical models, making it a promising candidate for further development. However, 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has some limitations, including its poor solubility and bioavailability, which may affect its pharmacokinetics and efficacy.

Future Directions

2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has shown significant potential as an anticancer agent, and several clinical trials are currently underway to evaluate its safety and efficacy in various cancer types. Moreover, future studies should focus on optimizing the pharmacokinetics and pharmacodynamics of 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide to improve its efficacy and reduce its toxicity. Additionally, the combination of 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide with other anticancer drugs and immunotherapies should be explored to enhance its antitumor activity and overcome resistance. Finally, the development of more potent and selective glutaminase inhibitors should be pursued to further exploit the metabolic vulnerabilities of cancer cells.

Synthesis Methods

The synthesis of 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide involves the reaction of 3-chlorobenzoyl isothiocyanate with 3-aminophenylboronic acid to form the intermediate compound, which is then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide. The synthesis of 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been optimized to improve its yield and purity, making it a viable candidate for further development.

Scientific Research Applications

2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been extensively studied in preclinical models of various cancers, including renal cell carcinoma, non-small cell lung cancer, melanoma, and pancreatic cancer. In these studies, 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has shown significant antitumor activity both as a single agent and in combination with other anticancer drugs. Moreover, 2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to sensitize cancer cells to radiation therapy and immunotherapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

2-chloro-N-[3-[(3-chlorobenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-14-6-3-5-13(11-14)19(27)26-21(29)25-16-8-4-7-15(12-16)24-20(28)17-9-1-2-10-18(17)23/h1-12H,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFSSMVTNQEVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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